Cas no 1072944-19-4 (5-Bromo-2-chloropyridine-3-boronic Acid)

5-Bromo-2-chloropyridine-3-boronic acid is a versatile boronic acid derivative commonly employed in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in synthetic organic chemistry. Its bromo and chloro substituents enhance reactivity and selectivity, allowing for sequential functionalization at distinct positions on the pyridine ring. The boronic acid moiety facilitates efficient coupling with aryl or vinyl halides under mild conditions, making it valuable in pharmaceutical and agrochemical synthesis. This compound is particularly useful for constructing complex heterocyclic scaffolds due to its stability and compatibility with diverse reaction conditions. Proper handling under inert atmospheres is recommended to preserve its reactivity.
5-Bromo-2-chloropyridine-3-boronic Acid structure
1072944-19-4 structure
Product Name:5-Bromo-2-chloropyridine-3-boronic Acid
CAS No:1072944-19-4
MF:C5H4BBrClNO2
MW:236.258759498596
MDL:MFCD09037486
CID:856625
PubChem ID:44118828
Update Time:2025-06-26

5-Bromo-2-chloropyridine-3-boronic Acid Chemical and Physical Properties

Names and Identifiers

    • (5-Bromo-2-chloropyridin-3-yl)boronic acid
    • 5-Bromo-2-chloropyridine-3-boronic acid
    • Boronic acid, B-(5-bromo-2-chloro-3-pyridinyl)-
    • 5-BROMO-2-CHLOROPYRIDIN-3-YLBORONIC ACID
    • OR2583
    • CHEMBL3236926
    • MFCD09037486
    • DTXSID20657010
    • 2-Chloro-5-bromopyridine-3-boronicacid
    • 5-Bromo-2-chloropyridine-3-boronicacid
    • CS-0175168
    • AKOS015834445
    • 1072944-19-4
    • DB-000488
    • 5-Bromo-2-chloropyridine-3-boronic Acid
    • MDL: MFCD09037486
    • Inchi: 1S/C5H4BBrClNO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H
    • InChI Key: VDOTXMKSABQXLA-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C(B(O)O)=C1)Cl

Computed Properties

  • Exact Mass: 234.92100
  • Monoisotopic Mass: 234.92070g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.4Ų

Experimental Properties

  • PSA: 53.35000
  • LogP: 0.17730

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5-Bromo-2-chloropyridine-3-boronic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:1072944-19-4)5-Bromo-2-chloropyridine-3-boronic Acid
Order Number:A895642
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:52
Price ($):582.0
Email:sales@amadischem.com

Additional information on 5-Bromo-2-chloropyridine-3-boronic Acid

Recent Advances in the Application of 5-Bromo-2-chloropyridine-3-boronic Acid (CAS: 1072944-19-4) in Chemical Biology and Pharmaceutical Research

5-Bromo-2-chloropyridine-3-boronic acid (CAS: 1072944-19-4) is a versatile boronic acid derivative that has garnered significant attention in recent years due to its utility in Suzuki-Miyaura cross-coupling reactions and its potential applications in drug discovery and chemical biology. This compound serves as a key intermediate in the synthesis of various heterocyclic compounds, which are often found in pharmaceuticals and agrochemicals. Recent studies have highlighted its role in the development of novel kinase inhibitors, antimicrobial agents, and fluorescent probes for biological imaging.

One of the most notable applications of 5-Bromo-2-chloropyridine-3-boronic acid is in the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and the ability to introduce halogen and boronic acid functionalities into pyridine scaffolds allows for the creation of highly selective and potent inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of this compound in the synthesis of a new class of BTK (Bruton's tyrosine kinase) inhibitors, which showed promising activity against B-cell malignancies. The boronic acid moiety was instrumental in achieving high binding affinity to the target protein.

In addition to its role in drug discovery, 5-Bromo-2-chloropyridine-3-boronic acid has been employed in the development of antimicrobial agents. Researchers have utilized its reactive sites to introduce various substituents, leading to compounds with enhanced antibacterial and antifungal properties. A recent study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of a series of pyridine-based boronic acid derivatives, including 5-Bromo-2-chloropyridine-3-boronic acid, which exhibited potent activity against multidrug-resistant Staphylococcus aureus (MRSA). The study emphasized the importance of the boronic acid group in disrupting bacterial cell wall synthesis.

Another emerging application of this compound is in the field of chemical biology, where it is used as a building block for fluorescent probes. The boronic acid group can form reversible covalent bonds with diols, making it useful for detecting sugars and other biologically relevant molecules. A 2024 study in ACS Chemical Biology described the development of a fluorescent probe based on 5-Bromo-2-chloropyridine-3-boronic acid for real-time imaging of glucose uptake in live cells. This probe demonstrated high selectivity and sensitivity, opening new avenues for studying metabolic processes in disease models.

Despite its promising applications, challenges remain in the synthesis and handling of 5-Bromo-2-chloropyridine-3-boronic acid. The compound's sensitivity to moisture and air requires careful storage and handling under inert conditions. Recent advancements in protective group strategies and stabilization techniques have addressed some of these issues, as highlighted in a 2023 review in Organic Process Research & Development. These improvements have facilitated the broader use of this compound in industrial and academic settings.

In conclusion, 5-Bromo-2-chloropyridine-3-boronic acid (CAS: 1072944-19-4) continues to be a valuable tool in chemical biology and pharmaceutical research. Its versatility in Suzuki-Miyaura couplings, role in drug discovery, and potential in biological imaging underscore its importance in the field. Future research is expected to explore new derivatives and applications, further expanding its utility in addressing unmet medical needs.

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Amadis Chemical Company Limited
(CAS:1072944-19-4)5-Bromo-2-chloropyridine-3-boronic Acid
A895642
Purity:99%
Quantity:5g
Price ($):582.0
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